3-Hydroxyaspartic acid
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid which has been hydroxylated at position-3 . The primary targets of this compound are proteins that contain EGF-like domains, such as Vitamin K-dependent coagulation plasma proteins including protein C . These proteins play a crucial role in the blood coagulation process .
Mode of Action
The mode of action of this compound involves its incorporation into these proteins as the Hya amino acid residue . This incorporation can influence the function of these proteins, potentially altering their activity and the biological processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the proteins it targets. For instance, by being incorporated into Vitamin K-dependent coagulation plasma proteins, this compound may influence the blood coagulation process . The downstream effects of this can include changes in blood clotting, which could have significant implications for health and disease .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets and the biological processes those proteins are involved in. For example, if it targets and is incorporated into a protein involved in blood coagulation, the result could be a change in the body’s blood clotting ability .
Biochemical Analysis
Biochemical Properties
3-Hydroxyaspartic acid plays a crucial role in biochemical reactions, particularly in the context of protein modification. It is often found in epidermal growth factor-like domains of proteins, such as Vitamin K-dependent coagulation plasma proteins, including protein C . The hydroxylation of aspartic acid to form this compound is catalyzed by specific hydroxylase enzymes. This modification can influence the protein’s function and interactions with other biomolecules. For instance, this compound is a part of the siderophore ornibactin, which is involved in iron transport in certain bacteria .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes and proteins involved in these pathways. For example, the presence of this compound in proteins can affect their binding affinity and interaction with other cellular components, thereby modulating signal transduction and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing the structure and function of proteins. This can lead to changes in gene expression and the activation or inhibition of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For example, it is part of the metabolic pathway that includes the conversion of aspartic acid to other important biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyaspartic acid can be achieved through several methods. One common approach involves the asymmetric Sharpless aminohydroxylation of commercially available trans-ethyl cinnamate . This method utilizes osmium tetroxide as a catalyst and dihydroquinine- or dihydroquinidine-derived chiral ligands to induce chirality . Another method involves the hydroxylation of aspartic acid using specific hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the amino acid .
Industrial Production Methods
For industrial production, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis. This method involves transcribing the hydroxylation pathway of various amino acids, including catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and subsequent production of hydroxyamino acids .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyaspartic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxyaspartic acid has several scientific research applications:
Chemistry: It serves as a multifunctional building block in organic synthesis.
Biology: It is found in various microorganisms and fungi, playing a role in their metabolic processes.
Medicine: It is used in the synthesis of drugs and antibiotics.
Industry: It is utilized in the production of biocompatible and biodegradable materials.
Comparison with Similar Compounds
Similar Compounds
Aspartic acid: The parent compound of 3-Hydroxyaspartic acid.
Hydroxylysine: Another hydroxylated amino acid with similar properties.
Hydroxyproline: A hydroxylated amino acid found in collagen.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which imparts distinct chemical and biological properties. Its ability to form multiple stereoisomers adds to its versatility in various applications.
Properties
IUPAC Name |
2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875575 | |
Record name | 3-hydroxy-aspartic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |
Record name | 3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Hydroxy-DL-aspartic acid | |
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Record name | NSC158205 | |
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Record name | 3-hydroxy-aspartic acid | |
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Record name | 3-hydroxy-DL-aspartic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |
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Record name | Threo-3-hydroxy-DL-aspartic acid | |
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Record name | Erythro-3-hydroxy-DL-aspartic acid | |
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Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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